molecular formula C13H19N3O B2532669 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one CAS No. 1016728-24-7

1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one

Cat. No.: B2532669
CAS No.: 1016728-24-7
M. Wt: 233.315
InChI Key: KSCUHNDQOMDKBP-UHFFFAOYSA-N
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Description

1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one is a piperazine derivative featuring a 2-aminophenylmethyl substituent and an acetyl group. Its molecular formula is C₁₃H₁₉N₃O (molecular weight: 233.3 g/mol), with the CAS number 1016696-88-0 . The compound’s structure combines a piperazine ring—a common scaffold in medicinal chemistry—with a primary amine at the ortho position of the benzyl group, which may enhance hydrogen bonding and solubility compared to non-polar analogs.

Properties

IUPAC Name

1-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)16-8-6-15(7-9-16)10-12-4-2-3-5-13(12)14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCUHNDQOMDKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one typically involves the reaction of 2-aminobenzylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs differ in substituents on the benzyl group or piperazine ring. These variations influence molecular weight, melting points, and synthetic accessibility.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Source (Evidence ID)
1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one 2-Aminophenylmethyl C₁₃H₁₉N₃O 233.3 Not reported Not reported Not reported
QD10 (Compound 10) 4-Benzoylphenoxypropyl C₂₂H₂₆N₂O₃ 366.46 148.4–151.4 62 100
QD15 (Compound 11) 4-Chlorobenzoylphenoxypropyl C₂₂H₂₅ClN₂O₃ 400.90 123.9–126.7 37 100
1-{4-[(3-Chlorophenyl)methyl]piperazin-1-YL}ethan-1-one 3-Chlorophenylmethyl C₁₃H₁₇ClN₂O 252.74 Not reported Not reported Not reported
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-YL}ethan-1-one 4-Aminomethylphenyl C₁₃H₁₉N₃O 233.31 Not reported Not reported Not reported
Key Observations:

Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., QD15 with Cl) exhibit higher molecular weights (~400 g/mol) due to the chlorobenzoyl group. The target compound and its 4-aminomethylphenyl analog share similar molecular weights (~233 g/mol), highlighting the impact of substituent position.

Melting Points: Bulkier substituents (e.g., QD10’s benzoylphenoxypropyl group) correlate with higher melting points (148–151°C), likely due to increased crystallinity. Chlorinated analogs (e.g., QD15) show lower melting points (124–127°C), possibly due to reduced symmetry .

Synthetic Yields :

  • Yields vary significantly: QD10 (62%) vs. QD15 (37%), suggesting electron-withdrawing groups (e.g., Cl in QD15) may complicate synthesis .

Purity and Analytical Data

  • Most analogs in –2 exhibit high UPLC/MS purity (98–100%), indicating robust synthetic protocols .
  • No purity data is available for the target compound, but similar piperazine derivatives achieve >98% purity with optimized methods .

Biological Activity

1-{4-[(2-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one, commonly referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N3O, with a molecular weight of 233.32 g/mol. The compound features a piperazine ring substituted with an aminophenyl group, which is crucial for its biological interactions.

Structural Representation

PropertyValue
Chemical FormulaC13H19N3O
Molecular Weight233.32 g/mol
CAS Number1016728-24-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The anticancer activity is believed to be mediated through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.

Neuropharmacological Effects

This compound also demonstrates neuropharmacological properties:

  • Antidepressant Activity : Animal studies suggest that this compound may possess antidepressant-like effects, potentially through the inhibition of monoamine oxidase (MAO) activity, which increases levels of neurotransmitters such as serotonin and norepinephrine in the brain.
  • Anxiolytic Effects : The compound has been evaluated for its anxiolytic properties in rodent models, showing promise in reducing anxiety-like behaviors.

Study 1: Anticancer Efficacy

A study published in ResearchGate investigated the anticancer efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited potent inhibitory effects on epidermoid carcinoma (HEP2) cells compared to doxorubicin, a standard chemotherapeutic agent .

Study 2: Neuropharmacological Assessment

In a preclinical study assessing the neuropharmacological effects of piperazine derivatives, researchers found that administration of this compound resulted in significant reductions in anxiety-like behaviors in mice. This was attributed to its MAO inhibitory activity .

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